

Environmental Fate of Carfentrazone-Ethyl and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carfentrazone

Cat. No.: B104449

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental fate of the herbicide **carfentrazone-ethyl** and its principal metabolites. The information is compiled from various scientific sources to offer an objective overview supported by experimental data.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **carfentrazone-ethyl** and its major degradation products. These parameters are crucial in determining the environmental distribution and potential for movement of these compounds.

Property	Carfentrazo ne-ethyl	Carfentrazo ne- chloropropi onic acid	Carfentrazo ne- cinnamic acid	Carfentrazo ne- propionic acid	Carfentrazo ne-benzoic acid
Molecular Formula	C15H14Cl2F 3N3O3	C13H10Cl2F 3N3O3	C13H9ClF3N 3O3	C13H11F3N3 O3	-
Molecular Weight (g/mol)	412.2	384.1	-	-	-
Water Solubility (mg/L)	12 (20°C), 22 (25°C), 23 (30°C)[1]	-	-	-	-
Log Kow (Octanol- Water Partition Coefficient)	3.36	-	-	-	-
Koc (Soil Organic Carbon- Water Partitioning Coefficient) (mL/g)	750	20	-	-	-

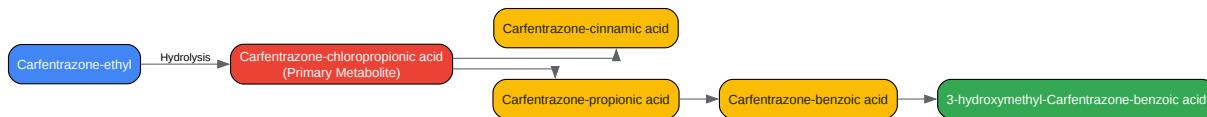
Environmental Degradation

Carfentrazone-ethyl undergoes rapid degradation in the environment, primarily through hydrolysis, to form a series of metabolites. The persistence and mobility of these metabolites differ significantly from the parent compound.

Degradation Half-life (DT50)

The persistence of **carfentrazone**-ethyl and its metabolites in soil and water is a key factor in assessing their environmental risk. The table below presents their degradation half-lives (DT50) in various environmental compartments.

Compound	Medium	DT50 (days)	Conditions
Carfentrazone-ethyl	Soil	0.15 - 9.92	Aerobic, field and lab studies
Water	0.3 - 8.6	pH 7, Hydrolysis	
Water	8	Aqueous photolysis	
Carfentrazone-chloropropionic acid	Pond Water	3.46 (combined with parent)	Field study


Mobility

The potential for a pesticide and its metabolites to move within the soil profile and potentially reach groundwater is assessed by its mobility, often indicated by the Koc value.

- **Carfentrazone**-ethyl, with a Koc of 750 mL/g, has low to moderate mobility in soil.
- **Carfentrazone**-chloropropionic acid, with a Koc of 20 mL/g, is considered to be very mobile in soil[2].

Degradation Pathway

Carfentrazone-ethyl degrades rapidly in the environment through a series of reactions. The primary step is the hydrolysis of the ethyl ester to form **carfentrazone**-chloropropionic acid. This is followed by further degradation to other acidic metabolites.

[Click to download full resolution via product page](#)

Caption: Degradation pathway of **carfentrazone-ethyl** in the environment.

Experimental Protocols

The data presented in this guide are derived from studies conducted using standardized methodologies. Below are summaries of the key experimental protocols.

Aerobic and Anaerobic Soil Metabolism (Based on OECD Guideline 307)

This study evaluates the rate and pathway of pesticide degradation in soil under both aerobic and anaerobic conditions.

- **Test System:** Soil samples are collected and characterized for properties such as pH, organic carbon content, and microbial biomass. For the test, soil is brought to a specific moisture content and packed into incubation vessels.
- **Test Substance Application:** The test substance, typically radiolabeled for tracking, is applied to the soil surface at a concentration relevant to its agricultural use.
- **Incubation:**
 - **Aerobic:** The vessels are incubated in the dark at a constant temperature (e.g., 20°C). A continuous flow of humidified air is passed through the vessels to maintain aerobic conditions. Volatile degradation products, including CO₂, are trapped.
 - **Anaerobic:** After an initial aerobic phase to establish microbial activity, the soil is flooded with nitrogen to create anaerobic conditions, which are then maintained throughout the incubation period.
- **Sampling and Analysis:** Soil samples are collected at various time intervals and extracted. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites. The trapped volatiles and unextracted soil-bound residues are also quantified to establish a mass balance.

- Data Analysis: The degradation kinetics of the parent compound and the formation and decline of major metabolites are determined to calculate their respective DT50 values.

Hydrolysis as a Function of pH (Based on OECD Guideline 111)

This study determines the rate of abiotic degradation of a chemical in water at different pH levels.

- Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
- Test Substance Application: The test substance is added to the buffer solutions at a known concentration.
- Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies) to prevent photodegradation.
- Sampling and Analysis: Aliquots of the solutions are taken at specific time intervals and analyzed for the concentration of the parent compound.
- Data Analysis: The rate of hydrolysis is determined, and the half-life (DT50) at each pH is calculated.

Adsorption/Desorption Using a Batch Equilibrium Method (Based on OECD Guideline 106)

This study assesses the mobility of a pesticide in soil by measuring its partitioning between the soil and water phases.

- Test System: Several different soil types with varying organic carbon content, clay content, and pH are used.
- Adsorption Phase:
 - Known concentrations of the test substance in a calcium chloride solution are added to pre-weighed soil samples in centrifuge tubes.

- The tubes are agitated for a predetermined equilibration period (e.g., 24 hours) at a constant temperature.
- The soil and solution are then separated by centrifugation.
- The concentration of the test substance remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
- Desorption Phase:
 - After the adsorption phase, a portion of the supernatant is replaced with a fresh solution of calcium chloride without the test substance.
 - The tubes are agitated again for the same equilibration period.
 - The concentration of the test substance that has desorbed from the soil into the solution is measured. This can be repeated for multiple desorption steps.
- Data Analysis: The adsorption (Kd) and desorption (Kdes) coefficients are calculated. These values are then normalized to the organic carbon content of the soil to determine the Koc value, which allows for comparison of mobility across different soils.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carfentrazone-ethyl | C15H14Cl2F3N3O3 | CID 86222 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences
[situbiosciences.com]
- To cite this document: BenchChem. [Environmental Fate of Carfentrazone-Ethyl and its Metabolites: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104449#comparing-the-environmental-fate-of-carfentrazone-and-its-metabolites>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com